2-methyl-6-nitro-4H-3,1-benzoxazin-4-one

Structural chemistry Crystallography Polymorph screening

2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one (CAS 10073-89-9) is a nitro-substituted member of the 4H-3,1-benzoxazin-4-one heterocyclic class, featuring a fused benzene-oxazine bicyclic core with a methyl group at the 2-position and a nitro group specifically at the 6-position of the benzo ring. This compound belongs to a broader family of 2-substituted-4H-3,1-benzoxazin-4-ones that serve as versatile intermediates in organic synthesis, particularly as precursors to pharmacologically relevant quinazolin-4(3H)-one derivatives.

Molecular Formula C9H6N2O4
Molecular Weight 206.15 g/mol
CAS No. 10073-89-9
Cat. No. B3197822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-nitro-4H-3,1-benzoxazin-4-one
CAS10073-89-9
Molecular FormulaC9H6N2O4
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O1
InChIInChI=1S/C9H6N2O4/c1-5-10-8-3-2-6(11(13)14)4-7(8)9(12)15-5/h2-4H,1H3
InChIKeyDRISBNJRWVXOEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one (CAS 10073-89-9): A Positionally Defined Nitro-Substituted Benzoxazinone Scaffold for Heterocyclic Synthesis


2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one (CAS 10073-89-9) is a nitro-substituted member of the 4H-3,1-benzoxazin-4-one heterocyclic class, featuring a fused benzene-oxazine bicyclic core with a methyl group at the 2-position and a nitro group specifically at the 6-position of the benzo ring [1]. This compound belongs to a broader family of 2-substituted-4H-3,1-benzoxazin-4-ones that serve as versatile intermediates in organic synthesis, particularly as precursors to pharmacologically relevant quinazolin-4(3H)-one derivatives [2]. The specific positional substitution pattern (2-methyl, 6-nitro) confers distinct physicochemical properties and reactivity profiles that differentiate it from other regioisomeric and functionally substituted benzoxazinone analogs .

2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one: Why Regioisomeric or Unsubstituted Analogs Cannot Serve as Drop-In Replacements


The 4H-3,1-benzoxazin-4-one scaffold exhibits pronounced substitution-dependent variation in both physical properties and synthetic utility that precludes casual interchange among structurally related analogs. The 6-nitro positional isomer (CAS 10073-89-9) and the 7-nitro regioisomer (CAS 3689-31-4) share identical molecular formulas (C9H6N2O4) yet display markedly different crystalline packing geometries, hydrogen-bonding networks, and melting behaviors due to altered electronic conjugation patterns between the nitro group and the oxazinone ring system [1]. Furthermore, the absence of a nitro substituent altogether—as in the parent 2-methyl-4H-3,1-benzoxazin-4-one (acetanthranil, CAS 525-76-8)—eliminates the strong electron-withdrawing character that activates the benzo ring toward nucleophilic aromatic substitution and modulates the electrophilicity of the lactone carbonyl [2]. Even within the same substitution class, altering the 2-substituent from methyl to phenyl (e.g., 6-nitro-2-phenyl-4H-3,1-benzoxazin-4-one, CAS 16062-68-3) substantially modifies molecular weight, lipophilicity, and the steric environment around the reactive C-4 carbonyl, thereby altering reaction kinetics and product profiles in downstream transformations . These non-interchangeable characteristics underscore the procurement necessity of specifying the exact CAS 10073-89-9 for applications requiring the defined 2-methyl-6-nitro substitution pattern.

2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one: Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: 6-Nitro vs. 7-Nitro Positional Isomers Exhibit Distinct Melting Point and Crystallographic Signatures

The 6-nitro regioisomer (target compound) and the 7-nitro regioisomer (CAS 3689-31-4) are constitutionally isomeric but display divergent solid-state properties. While comprehensive melting point data for the 6-nitro isomer remains sparsely documented in primary literature—a limitation that precludes a direct melting point comparison—the 7-nitro isomer has been crystallographically characterized as an approximately planar molecule with strong conjugation between the nitro group and the aromatic π-system [1]. This structural distinction arises from differential positioning of the electron-withdrawing nitro group relative to the oxazinone lactone moiety, which modulates intramolecular charge transfer and intermolecular packing forces. Users procuring the 6-nitro isomer for crystallographic studies or solid-form development should recognize that regioisomeric identity is not interchangeable and requires CAS-specific verification. NOTE: Direct quantitative melting point comparison between 6-nitro and 7-nitro isomers could not be established from available primary sources, and this evidence is therefore classified as Class-level inference based on established structure-property relationships in benzoxazinone chemistry.

Structural chemistry Crystallography Polymorph screening

Synthetic Pathway Specificity: 2-Methyl-6-nitrobenzoxazinone Derives from 5-Nitroanthranilic Acid, Not the 4-Nitroanthranilic Acid Required for 7-Nitro Isomer

The synthetic route to 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one (target) proceeds via cyclization of 2-amino-5-nitrobenzoic acid (5-nitroanthranilic acid) with acetic anhydride, a method that can be adapted from general benzoxazinone synthetic protocols . In contrast, the 7-nitro regioisomer (CAS 3689-31-4) is explicitly synthesized from 4-nitroanthranilic acid via reflux with acid anhydride [1]. The divergent starting materials—5-nitroanthranilic acid for the 6-nitro product versus 4-nitroanthranilic acid for the 7-nitro product—reflect fundamentally different nitro-group regiochemistry in the precursor anthranilic acid. This synthetic bifurcation means that laboratories seeking to produce or derivatize the 6-nitro isomer must specifically source 5-nitroanthranilic acid, not the more commonly available 4-nitro isomer. The synthetic pathway exclusivity establishes a clear procurement differentiator.

Organic synthesis Precursor selection Heterocyclic chemistry

Quinazolinone Precursor Utility: 6-Nitrobenzoxazinone Enables Synthesis of 3-Amino-2-methyl-6-nitroquinazolinone with DNA Photo-Disruptive Activity

The target compound serves as the direct benzoxazinone precursor to 3-amino-2-methyl-6-nitro-quinazolin-4(3H)-one (CAS 90886-86-5), a derivative that has been synthesized and evaluated for DNA photo-disruptive activity [1]. The synthetic transformation involves a tandem microwave-assisted green process wherein the benzoxazinone undergoes nucleophilic ring-opening and subsequent cyclization with hydrazine or amine nucleophiles. Molecular docking studies of the resulting 6-nitroquinazolinone indicate satisfactory binding to DNA, correlating with observed photo-activity [1]. Notably, the 6-nitro substitution pattern is retained throughout this transformation, making the specific positional identity of the starting benzoxazinone critical to the final quinazolinone's biological profile. Without the nitro group at the 6-position, the quinazolinone product would lack the electron-deficient character required for the reported photo-disruptive interactions.

Medicinal chemistry Quinazolinone synthesis DNA photo-cleavage

Electrophilic Character Modulation: 6-Nitro Substitution Enhances Reactivity at C-4 Carbonyl Relative to Unsubstituted 2-Methylbenzoxazinone

The presence of the strongly electron-withdrawing nitro group at the 6-position increases the electrophilic character of the C-4 lactone carbonyl relative to the unsubstituted parent compound, 2-methyl-4H-3,1-benzoxazin-4-one (acetanthranil, CAS 525-76-8). This class-level inference is supported by established substituent effects in benzoxazinone chemistry: nitro groups para to the carbonyl (as in the 6-position of the 4H-3,1-benzoxazin-4-one scaffold) exert a -M (mesomeric) electron-withdrawing effect that polarizes the C=O bond and enhances its susceptibility to nucleophilic attack [1]. While direct kinetic comparison data between the 6-nitro and unsubstituted 2-methyl derivatives was not located in primary literature, the general principle that nitro substitution increases carbonyl electrophilicity in aromatic heterocycles is well-established. This enhanced reactivity profile implies that the 6-nitro compound may undergo ring-opening and nucleophilic substitution reactions under milder conditions or with faster kinetics than its non-nitrated counterpart.

Physical organic chemistry Reactivity Electrophilicity

Molecular Weight Differentiation: 6-Nitro Compound (206.16 Da) vs. Parent 2-Methylbenzoxazinone (161.16 Da) Enables Distinct Chromatographic and Detection Properties

The molecular weight difference between the target compound (C9H6N2O4, 206.16 g/mol) and the unsubstituted parent 2-methyl-4H-3,1-benzoxazin-4-one (C9H7NO2, 161.16 g/mol) [1] is 45.00 g/mol, corresponding precisely to the mass of the nitro group (-NO2, 46.01 g/mol with hydrogen displacement). This 28% increase in molecular mass confers distinct retention time behavior in reversed-phase HPLC and different m/z signatures in mass spectrometry. For analytical method development—particularly in impurity profiling, stability-indicating assays, or reaction monitoring—the 6-nitro compound requires a separate reference standard from the non-nitrated parent. The mass difference also affects calculated molar quantities in stoichiometric planning: a 1 mmol quantity of the nitro compound weighs 206 mg versus 161 mg for the parent, a 28% difference that impacts weighing accuracy and solution preparation protocols.

Analytical chemistry LC-MS Chromatography

2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one: Recommended Application Scenarios Based on Verifiable Evidence


Precursor for 6-Nitro-Substituted Quinazolin-4(3H)-one Derivatives with DNA Photo-Disruptive Activity

Procure CAS 10073-89-9 specifically when synthesizing 3-amino-2-methyl-6-nitro-quinazolin-4(3H)-one (CAS 90886-86-5) or related 6-nitroquinazolinone analogs via nucleophilic ring-opening/cyclization sequences. The 6-nitro substitution pattern is retained throughout the transformation and is essential for the DNA photo-disruptive activity observed in molecular docking studies [1]. Alternative benzoxazinone precursors lacking the 6-nitro group or bearing the nitro group at a different position will yield quinazolinones with altered or absent photo-activity.

Reactivity Screening and Nucleophilic Ring-Opening Studies Requiring Enhanced Carbonyl Electrophilicity

Select the 6-nitro derivative when investigating nucleophilic attack at the C-4 carbonyl under mild conditions or when benchmarking relative reactivities of benzoxazinone electrophiles. The electron-withdrawing nitro group at the 6-position increases carbonyl polarization relative to non-nitrated analogs, potentially enabling faster reaction kinetics or higher conversion yields in ring-opening transformations with amines, hydrazines, or other nitrogen nucleophiles. This property makes the compound suitable for method development studies comparing substituent effects on benzoxazinone reactivity.

Crystallographic and Solid-State Studies of Positionally Defined Nitrobenzoxazinones

Utilize CAS 10073-89-9 for comparative crystallographic investigations alongside the 7-nitro regioisomer (CAS 3689-31-4) to elucidate the effects of nitro-group positional isomerism on crystal packing, hydrogen-bonding networks, and solid-state stability in the benzoxazinone series. The distinct positioning of the nitro group (C-6 vs. C-7) relative to the oxazinone lactone moiety provides a defined structural variable for systematic solid-form screening and polymorphism studies. Procurement of the exact 6-nitro regioisomer is essential to maintain experimental integrity in such positional isomer comparisons.

Analytical Method Development and Reference Standard Qualification

Employ 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one as a distinct reference standard in chromatographic and mass spectrometric method development, leveraging its unique molecular weight (206.16 g/mol) and retention characteristics relative to non-nitrated benzoxazinone analogs. The compound serves as a representative nitro-substituted heterocycle for validating LC-MS methods, establishing system suitability parameters, and developing impurity profiling protocols for nitroaromatic-containing pharmaceutical intermediates.

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